molecular formula C15H21ClN2O3S B6705906 Methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate

Methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate

Cat. No.: B6705906
M. Wt: 344.9 g/mol
InChI Key: LMFKPRQUPOHCOJ-UHFFFAOYSA-N
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Description

Methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 3-chloro-4-methylthiophene-2-carboxylic acid with appropriate reagents.

    Amidation: The carboxylic acid group of the thiophene ring is converted to an amide by reacting with an amine, such as ethylamine, under suitable conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving the amide intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • 3-chloro-4-methylthiophene-2-carboxylic acid
  • Piperidine-1-carboxylate derivatives

Uniqueness

Methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-9-8-22-13(12(9)16)14(19)17-10(2)11-5-4-6-18(7-11)15(20)21-3/h8,10-11H,4-7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKPRQUPOHCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)NC(C)C2CCCN(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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